molecular formula C14H15ClN2O2S B11117506 1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide

1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide

Cat. No.: B11117506
M. Wt: 310.8 g/mol
InChI Key: GQVYHLIFKGZAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide typically involves the reaction of 2-chlorobenzylamine with 4-pyridyl ethylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1-(4-pyridinyl)ethanone
  • 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone
  • 3-(4-chlorophenyl)-1-pyridin-4-yl-propenone

Uniqueness

1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)methanesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-11(12-6-8-16-9-7-12)17-20(18,19)10-13-4-2-3-5-14(13)15/h2-9,11,17H,10H2,1H3

InChI Key

GQVYHLIFKGZAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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